

Application Notes and Protocols: Synthesis of N-(2-fluorobenzyl)methanesulfonamide

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Compound of Interest

Compound Name:	<i>N</i> -(2-fluorobenzyl)methanesulfonamide
Cat. No.:	B129078

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Introduction

N-(2-fluorobenzyl)methanesulfonamide is a sulfonamide derivative of potential interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The incorporation of a 2-fluorobenzyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding interactions with biological targets. This document provides a detailed protocol for the synthesis of **N-(2-fluorobenzyl)methanesulfonamide** from 2-fluorobenzylamine and methanesulfonyl chloride, a common and efficient method for the formation of sulfonamides.^[1]

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of **N-(2-fluorobenzyl)methanesulfonamide** via the reaction of 2-fluorobenzylamine with methanesulfonyl chloride in the presence of triethylamine as a base.

Materials:

- 2-Fluorobenzylamine

- Methanesulfonyl chloride (MsCl)
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Sodium sulfate (Na₂SO₄), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Ethyl acetate (EtOAc)
- Hexanes
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel or syringe
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates and chamber
- UV lamp
- Glassware for column chromatography

- Melting point apparatus
- NMR spectrometer
- Mass spectrometer

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM).
- Base Addition: Add triethylamine (1.5 eq.) to the stirring solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Reagent Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled mixture via a dropping funnel or syringe, ensuring the internal temperature is maintained below 5 °C.[1]
- Reaction: After the complete addition of methanesulfonyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1 to 16 hours.[1]
- Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
- Work-up:
 - Once the reaction is complete, quench the reaction by adding 1 M HCl.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
 - Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

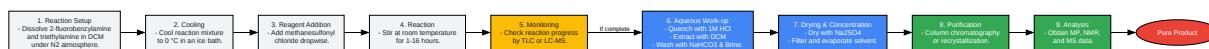
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure **N-(2-fluorobenzyl)methanesulfonamide**.[\[1\]](#)
- Characterization: Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of **N-(2-fluorobenzyl)methanesulfonamide**.

Parameter	Value
Reactants	
2-Fluorobenzylamine	1.0 g (7.99 mmol, 1.0 eq)
Methanesulfonyl Chloride	0.68 mL (8.79 mmol, 1.1 eq)
Triethylamine	1.67 mL (11.99 mmol, 1.5 eq)
Solvent	
Anhydrous Dichloromethane	40 mL
Reaction Conditions	
Temperature	0 °C to Room Temperature
Reaction Time	4 hours
Product	
Product Name	N-(2-fluorobenzyl)methanesulfonamide
Yield	1.48 g (91%)
Purity (by HPLC)	>98%
Melting Point	88-90 °C
Characterization Data	
¹ H NMR (400 MHz, CDCl ₃) δ	7.35-7.25 (m, 2H), 7.15-7.05 (m, 2H), 4.85 (s, 1H), 4.39 (d, J=6.0 Hz, 2H), 2.95 (s, 3H)
¹³ C NMR (101 MHz, CDCl ₃) δ	161.5 (d, J=246.0 Hz), 130.5 (d, J=3.8 Hz), 129.8 (d, J=8.1 Hz), 124.5 (d, J=3.6 Hz), 123.5 (d, J=14.5 Hz), 115.6 (d, J=21.2 Hz), 41.2, 40.8
MS (ESI) m/z	204.1 [M+H] ⁺

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **N-(2-fluorobenzyl)methanesulfonamide**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Methanesulfonyl chloride is corrosive and lachrymatory; handle with care.
- Dichloromethane is a volatile and potentially hazardous solvent.
- Triethylamine is a corrosive and flammable liquid.
- Refer to the Safety Data Sheets (SDS) for all chemicals before use.

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References

- 1. benchchem.com [benchchem.com]
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